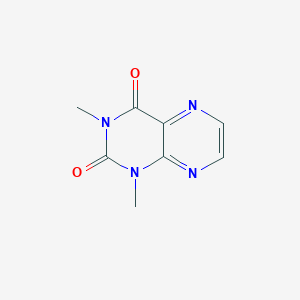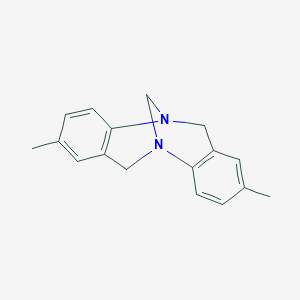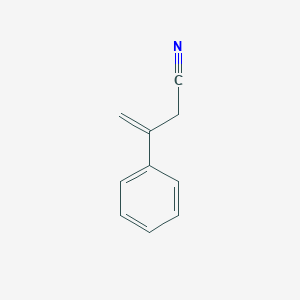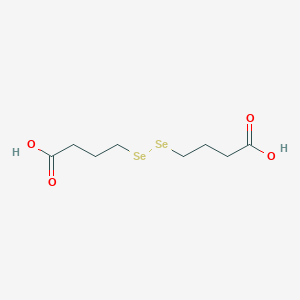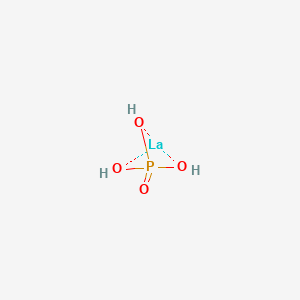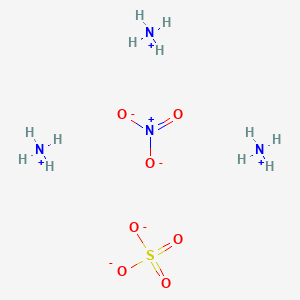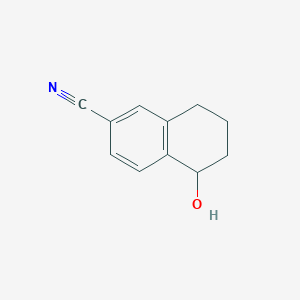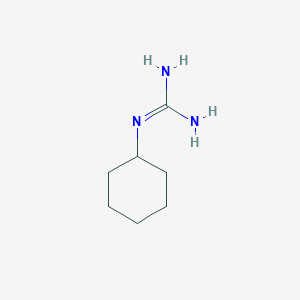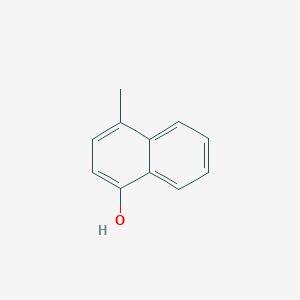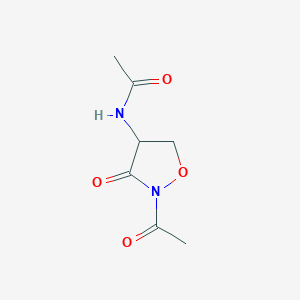
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as Acetoxolone, is a synthetic compound that has been widely used in scientific research. It belongs to the group of oxazolidinones and has been extensively studied for its biochemical and physiological effects.
作用機序
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide exerts its effects through the inhibition of the 11-beta-hydroxysteroid dehydrogenase enzyme, which is responsible for the metabolism of glucocorticoids. By inhibiting this enzyme, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide increases the availability of active glucocorticoids, which can then exert their anti-inflammatory effects. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of immune and inflammatory responses. Additionally, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have anti-ulcer and anti-viral effects.
実験室実験の利点と制限
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its effects and mechanisms of action. However, there are also limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate experimental design.
将来の方向性
There are several future directions for research on N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of interest is the development of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide analogs that have improved solubility and bioavailability. Another area of interest is the use of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in combination with other anti-inflammatory agents to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide and to identify its potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-ulcer, and anti-viral effects, and has potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments, it remains a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to identify its potential therapeutic applications.
合成法
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can be synthesized by the reaction of 2-acetylfuran with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. The final product is obtained after purification by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the effects of glucocorticoids on the immune system. It has also been used as an anti-inflammatory agent in various in vitro and in vivo models. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.
特性
CAS番号 |
14617-47-1 |
|---|---|
製品名 |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC名 |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O4/c1-4(10)8-6-3-13-9(5(2)11)7(6)12/h6H,3H2,1-2H3,(H,8,10) |
InChIキー |
ZMSGKGCODQKRPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
正規SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
同義語 |
N-(2-Acetyl-3-oxoisoxazolidin-4-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
